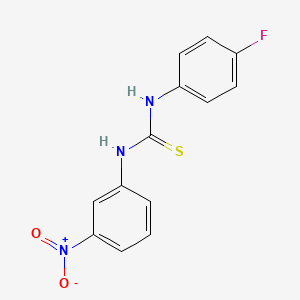

1-(4-Fluorophenyl)-3-(3-nitrophenyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Fluorophenyl)-3-(3-nitrophenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are sulfur analogs of ureas, where the oxygen atom is replaced by a sulfur atom This compound is characterized by the presence of a fluorophenyl group and a nitrophenyl group attached to the thiourea moiety

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-(3-nitrophenyl)thiourea typically involves the reaction of 4-fluoroaniline with 3-nitrobenzoyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Reaction of 4-fluoroaniline with 3-nitrobenzoyl isothiocyanate: This step involves the nucleophilic attack of the amine group of 4-fluoroaniline on the isothiocyanate group of 3-nitrobenzoyl isothiocyanate, leading to the formation of this compound.

Reaction conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-(3-nitrophenyl)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction of the nitro group can lead to the formation of the corresponding amine derivative.

Substitution: The thiourea moiety can undergo substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

Substitution reagents: Alkyl halides, acyl chlorides.

Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thioureas.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(3-nitrophenyl)thiourea has found applications in various scientific research fields:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(3-nitrophenyl)thiourea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s effects may be mediated through:

Inhibition of enzymes: Thiourea derivatives are known to inhibit certain enzymes, which could explain some of the biological activities observed.

Interaction with cellular components: The compound may interact with cellular proteins, DNA, or other biomolecules, leading to changes in cellular function.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-(3-nitrophenyl)thiourea can be compared with other thiourea derivatives, such as:

1-(4-Chlorophenyl)-3-(3-nitrophenyl)thiourea: Similar structure but with a chlorine atom instead of a fluorine atom. This compound may exhibit different reactivity and biological activity due to the difference in electronegativity and size of the substituent.

1-(4-Methylphenyl)-3-(3-nitrophenyl)thiourea: Contains a methyl group instead of a fluorine atom. The presence of the methyl group can affect the compound’s lipophilicity and overall reactivity.

1-(4-Bromophenyl)-3-(3-nitrophenyl)thiourea: Similar to the fluorine derivative but with a bromine atom. Bromine’s larger size and different electronic properties can lead to variations in chemical behavior and biological effects.

The uniqueness of this compound lies in the presence of the fluorine atom, which can influence the compound’s electronic properties, reactivity, and potential biological activities.

Biological Activity

1-(4-Fluorophenyl)-3-(3-nitrophenyl)thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, cytotoxic, and potential anticancer properties, supported by various studies and findings.

Chemical Structure and Properties

The compound's structure consists of a thiourea moiety linked to two aromatic rings, one of which contains a fluorine substituent, while the other features a nitro group. This unique arrangement is believed to contribute to its biological activities.

Antimicrobial Activity

Thiourea derivatives have been shown to exhibit varying degrees of antimicrobial activity. Studies indicate that compounds similar to this compound demonstrate:

- Antibacterial Activity : The compound has been tested against various bacterial strains, showing moderate to high activity. For instance, derivatives with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 2 to 64 μg/mL against Staphylococcus aureus and other Gram-positive bacteria .

- Mechanism of Action : The antimicrobial efficacy is attributed to the disruption of bacterial cell walls and interference with metabolic processes, although specific mechanisms for this compound require further investigation.

Cytotoxic Activity

This compound has been evaluated for its cytotoxic effects on cancer cell lines:

- Cytotoxic Profiles : Research indicates that thiourea derivatives can be highly cytotoxic against various cancer cell lines, including human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cells. The IC50 values for these compounds often fall below 10 µM, indicating potent activity .

- Selectivity : Notably, some derivatives show favorable selectivity over normal cells, such as HaCaT keratinocytes, suggesting potential for therapeutic applications with reduced side effects .

- Apoptosis Induction : Mechanistic studies reveal that these compounds can induce apoptosis in cancer cells. For example, flow cytometry analyses demonstrated significant late apoptosis in treated SW480 and SW620 cells .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to related thiourea derivatives:

| Compound | Antimicrobial Activity (MIC µg/mL) | Cytotoxicity (IC50 µM) | Selectivity Index |

|---|---|---|---|

| This compound | 2 - 64 | ≤ 10 | Favorable |

| 4-Dichlorophenyl thiourea | 2 | 1.5 | High |

| 4-Trifluoromethylphenyl thiourea | 4 | 8.9 | Moderate |

Case Studies and Research Findings

Several studies have focused on the biological activity of thiourea derivatives:

- Cytotoxicity Mechanisms : A study demonstrated that compounds similar to our target compound significantly reduced the viability of colon cancer cells by up to 93%. The most effective derivatives were shown to inhibit cell proliferation through apoptosis pathways .

- Antimicrobial Efficacy : In another investigation, a series of thioureas were tested against clinical strains of bacteria, revealing promising antimicrobial profiles that suggest potential for development as new antibiotics .

Properties

Molecular Formula |

C13H10FN3O2S |

|---|---|

Molecular Weight |

291.30 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-3-(3-nitrophenyl)thiourea |

InChI |

InChI=1S/C13H10FN3O2S/c14-9-4-6-10(7-5-9)15-13(20)16-11-2-1-3-12(8-11)17(18)19/h1-8H,(H2,15,16,20) |

InChI Key |

MCIYKWVHANMVDA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NC2=CC=C(C=C2)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.